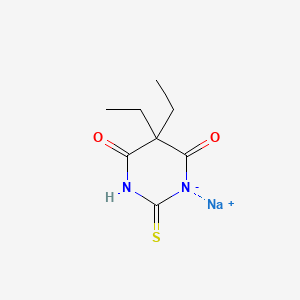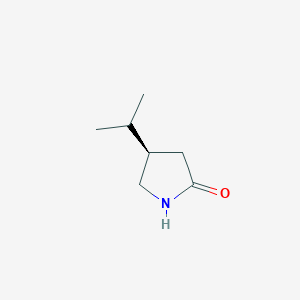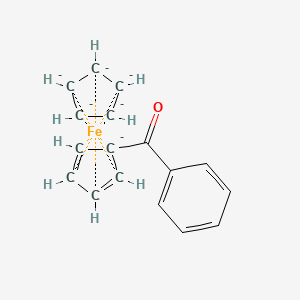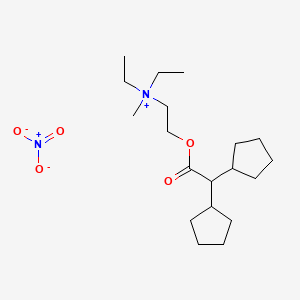
2,5-Dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylbenzene-1,4-diamine: and 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde are organic compounds with significant applications in various fields. 2,5-Dimethylbenzene-1,4-diamine is an aromatic amine, while 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde is a polyhydroxybenzene derivative. These compounds are used in the synthesis of dyes, medicines, and polymer materials, and they also serve as intermediates in organic synthesis .
Preparation Methods
2,5-Dimethylbenzene-1,4-diamine: can be synthesized through the reaction of phthalic acid and methylamine. The process involves the formation of a precursor compound, which undergoes dehydration and decarboxylation to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is prepared through the oxidation of 2,4,6-trihydroxybenzene. The reaction conditions include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH .
Chemical Reactions Analysis
2,5-Dimethylbenzene-1,4-diamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed include nitro derivatives, sulfonic acids, and reduced amines .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: also undergoes various reactions, including:
Condensation: It can form Schiff bases with amines.
Oxidation: It can be further oxidized to form carboxylic acids.
Scientific Research Applications
2,5-Dimethylbenzene-1,4-diamine: is widely used in the synthesis of dyes, medicines, and polymer materials. It serves as a metal complexing agent and catalyst in various chemical reactions . In biology, it is used in the synthesis of bioactive compounds and pharmaceuticals.
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is used in the synthesis of advanced materials, including polymers and resins. It is also employed in medicinal chemistry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzene-1,4-diamine involves its ability to act as a nucleophile in electrophilic aromatic substitution reactions. It forms sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the aromatic ring .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: acts as an electrophile in condensation reactions, forming Schiff bases with amines. It also participates in redox reactions, where it can be oxidized to form carboxylic acids .
Comparison with Similar Compounds
2,5-Dimethylbenzene-1,4-diamine: is similar to other aromatic amines such as 1,4-diaminobenzene and 2,6-dimethylbenzene-1,4-diamine . its unique structure with two methyl groups at the 2 and 5 positions provides distinct reactivity and properties .
2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde: is similar to other polyhydroxybenzene derivatives such as phloroglucinol and 2,4,6-trihydroxybenzaldehyde . Its tricarbaldehyde functionality makes it unique for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2,5-dimethylbenzene-1,4-diamine;2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H6O6.C8H12N2/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14;1-5-3-8(10)6(2)4-7(5)9/h1-3,13-15H;3-4H,9-10H2,1-2H3 |
InChI Key |
CGFWFOFFNFRJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)N.C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)










![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

